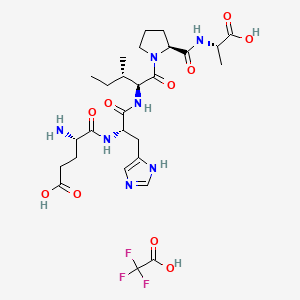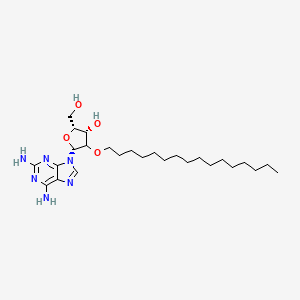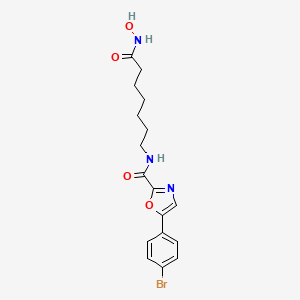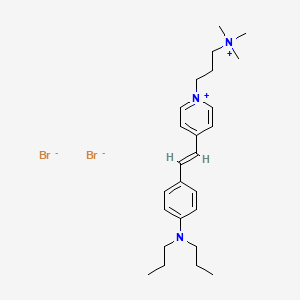
NerveGreen C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NerveGreen C3 is a cationic styrene-based fluorescent dye. It is primarily used to track synaptic activity at neuromuscular junctions or synapses. This compound is highly valued in neuroscience research for its ability to visualize and monitor synaptic vesicle dynamics .
Métodos De Preparación
The synthesis of NerveGreen C3 involves the incorporation of styrene units into a cationic framework. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .
Análisis De Reacciones Químicas
NerveGreen C3, being a styrene-based dye, can undergo various chemical reactions typical of styrene derivatives. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Polymerization: Under certain conditions, the styrene units can polymerize, although this is not typically desired for its application as a dye.
Common reagents used in these reactions include oxidizing agents, electrophiles, and polymerization initiators. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
NerveGreen C3 has a wide range of applications in scientific research:
Neuroscience: It is extensively used to track synaptic activity, providing insights into neurotransmission and synaptic plasticity.
Cell Biology: The dye is used to label and visualize cellular structures, aiding in the study of cell morphology and dynamics.
Medicine: this compound can be used in diagnostic imaging to monitor neural activity and detect abnormalities.
Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications .
Mecanismo De Acción
NerveGreen C3 exerts its effects by binding to synaptic vesicles and emitting fluorescence upon excitation. The cationic nature of the dye allows it to interact with negatively charged components of the synaptic vesicles. Upon binding, the dye undergoes a conformational change that results in fluorescence emission, which can be detected and monitored using fluorescence microscopy .
Comparación Con Compuestos Similares
NerveGreen C3 is unique due to its high affinity for synaptic vesicles and its ability to provide real-time visualization of synaptic activity. Similar compounds include:
FM Dyes: These are also styrene-based dyes used for tracking synaptic vesicles but may differ in their excitation and emission wavelengths.
SynaptoGreen: Another fluorescent dye used for imaging synaptic vesicle recycling, similar in function to this compound but with different chemical properties
This compound stands out due to its specific excitation and emission wavelengths, which provide distinct advantages in certain experimental setups.
Propiedades
Fórmula molecular |
C25H39Br2N3 |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
3-[4-[(E)-2-[4-(dipropylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C25H39N3.2BrH/c1-6-17-27(18-7-2)25-13-11-23(12-14-25)9-10-24-15-20-26(21-16-24)19-8-22-28(3,4)5;;/h9-16,20-21H,6-8,17-19,22H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
NERAMHAXFDMMRC-UHFFFAOYSA-L |
SMILES isomérico |
CCCN(CCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
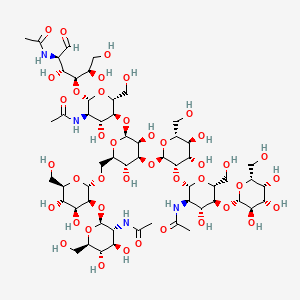
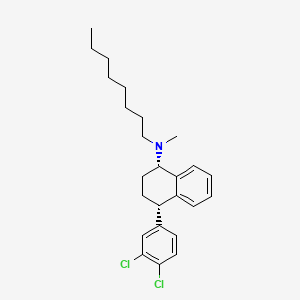
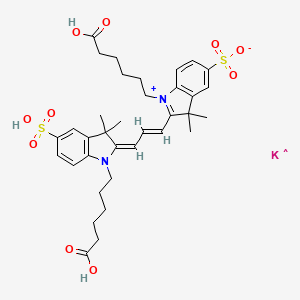
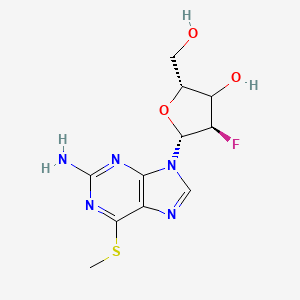
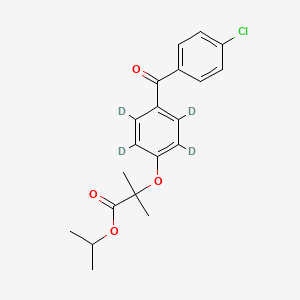
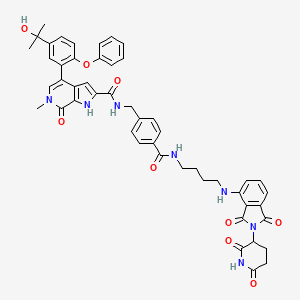
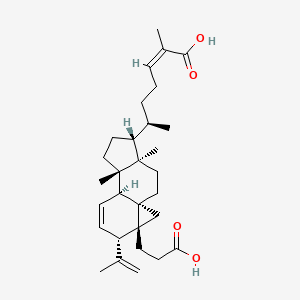
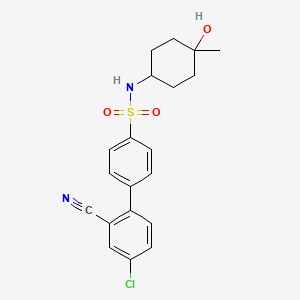
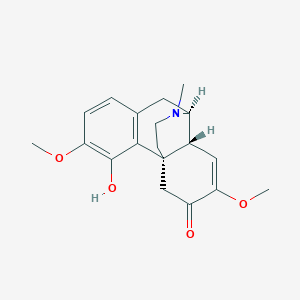
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
